molecular formula C12H15NO5 B3884636 3-[(2-Carboxyethyl)(4-hydroxyphenyl)amino]propanoic acid

3-[(2-Carboxyethyl)(4-hydroxyphenyl)amino]propanoic acid

Cat. No.: B3884636
M. Wt: 253.25 g/mol
InChI Key: VIGBRPAXNUQBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Carboxyethyl)(4-hydroxyphenyl)amino]propanoic acid is a compound of significant interest in the fields of chemistry, biology, and medicine. This compound is known for its potential antioxidant and anticancer properties, making it a valuable candidate for further research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Carboxyethyl)(4-hydroxyphenyl)amino]propanoic acid typically involves the reaction of 4-hydroxyphenylamine with a suitable carboxyethylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Carboxyethyl)(4-hydroxyphenyl)amino]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve specific temperatures, pressures, and pH levels to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce more oxidized derivatives, while reduction reactions may yield more reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-[(2-Carboxyethyl)(4-hydroxyphenyl)amino]propanoic acid involves its interaction with molecular targets and pathways related to oxidative stress and cell proliferation. The compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby reducing oxidative damage to cells. Additionally, it exerts anticancer effects by inhibiting cell viability and migration, leading to reduced tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Carboxyethyl)(4-hydroxyphenyl)amino]propanoic acid is unique due to its combination of antioxidant and anticancer properties, making it a promising candidate for further research and development. Its ability to interact with multiple molecular targets and pathways enhances its potential therapeutic applications .

Properties

IUPAC Name

3-[N-(2-carboxyethyl)-4-hydroxyanilino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c14-10-3-1-9(2-4-10)13(7-5-11(15)16)8-6-12(17)18/h1-4,14H,5-8H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGBRPAXNUQBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(CCC(=O)O)CCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-[(2-Carboxyethyl)(4-hydroxyphenyl)amino]propanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[(2-Carboxyethyl)(4-hydroxyphenyl)amino]propanoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[(2-Carboxyethyl)(4-hydroxyphenyl)amino]propanoic acid
Reactant of Route 4
Reactant of Route 4
3-[(2-Carboxyethyl)(4-hydroxyphenyl)amino]propanoic acid
Reactant of Route 5
Reactant of Route 5
3-[(2-Carboxyethyl)(4-hydroxyphenyl)amino]propanoic acid
Reactant of Route 6
Reactant of Route 6
3-[(2-Carboxyethyl)(4-hydroxyphenyl)amino]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.